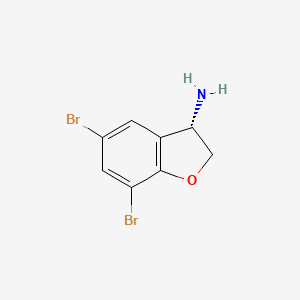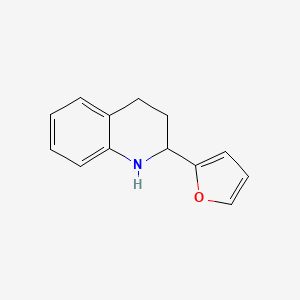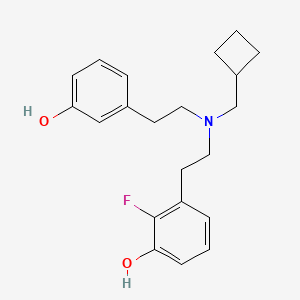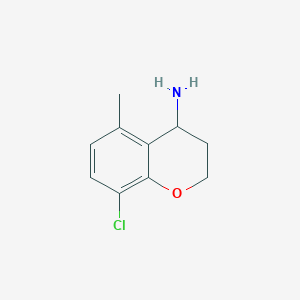
(3S)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features two bromine atoms at positions 5 and 7, and an amine group at position 3 on the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine typically involves the bromination of a benzofuran precursor followed by amination. One common method includes the use of bromine in an organic solvent to introduce the bromine atoms at the desired positions. The reaction conditions often require a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the amine group.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like methoxy or cyano groups.
Applications De Recherche Scientifique
(3S)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism by which (3S)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
- (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
- (3S)-5,7-Diiodo-2,3-dihydro-1-benzofuran-3-amine
Uniqueness
(3S)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7Br2NO |
|---|---|
Poids moléculaire |
292.95 g/mol |
Nom IUPAC |
(3S)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Br2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
Clé InChI |
VUOWVPWNLZNXID-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C(=CC(=C2)Br)Br)N |
SMILES canonique |
C1C(C2=C(O1)C(=CC(=C2)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
![2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid](/img/structure/B15233517.png)
![(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15233523.png)

![2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B15233527.png)



![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)

![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)
![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
